molecular formula C13H13NO B8076153 2-[3-(Methoxymethyl)phenyl]pyridine

2-[3-(Methoxymethyl)phenyl]pyridine

Cat. No.: B8076153
M. Wt: 199.25 g/mol
InChI Key: CZXBXDBHQILTJG-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)phenyl]pyridine is an aromatic heterocyclic compound featuring a pyridine core substituted at the 2-position with a phenyl ring bearing a methoxymethyl (-CH2OCH3) group at its 3-position.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-10-11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXBXDBHQILTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-[3-(Methoxymethyl)phenyl]pyridine and Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Pharmacological Activity
2-[3-(Methoxymethyl)phenyl]pyridine Pyridine 3-(Methoxymethyl)phenyl at C2 ~215* Suzuki coupling† Not explicitly reported‡
cpd S2 () Imidazo[1,2-a]pyridine 4-Chlorophenyl at C2; 3-(methoxymethyl)phenyl at C6 ~363.8 Microwave-assisted Suzuki coupling Early safety pharmacology studies (unspecified)
CAS 144320-18-3 () Pyridine 3-Chlorophenyl at C2; 3-(Trifluoromethyl)phenyl at C6; Methylsulfanyl at C4 ~383.8 Unspecified No data provided
SNAP-7941 analogs () Pyrimidine 6-(Methoxymethyl); Fluoroethyl or morpholine substituents ~500–600 Multi-step organic synthesis MCHR1 antagonists

*Calculated based on molecular formula (C13H13NO2). †Inferred from and , using [3-(methoxymethyl)phenyl]boronic acid. ‡Indirectly inferred from structurally related compounds in –4.

Structural and Electronic Differences

  • Imidazo[1,2-a]pyridine derivatives (e.g., cpd S2) exhibit enhanced π-π stacking and hydrogen-bonding capacity due to the additional nitrogen atom, which may improve affinity for targets like constitutive androstane receptor (CAR) .
  • Substituent Effects :

    • The methoxymethyl group provides moderate hydrophilicity compared to trifluoromethyl () or chloro substituents (), balancing lipophilicity for membrane permeability .
    • Methylsulfanyl () and fluoroethyl groups () introduce distinct electronic and steric profiles, affecting metabolic stability and target engagement .

Pharmacological Implications

  • SNAP-7941 analogs (): Demonstrated antagonism of melanin-concentrating hormone receptor 1 (MCHR1), a target for obesity and depression . The absence of an imidazole ring in 2-[3-(Methoxymethyl)phenyl]pyridine may reduce off-target effects but could also lower potency compared to fused-ring analogs.

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